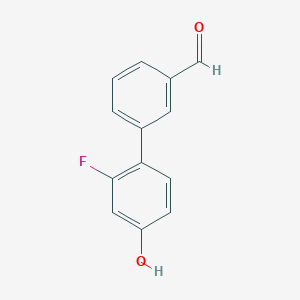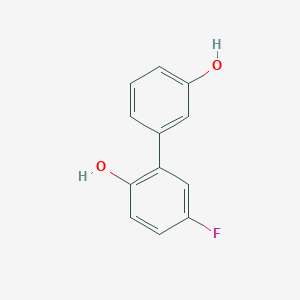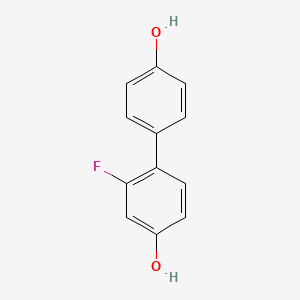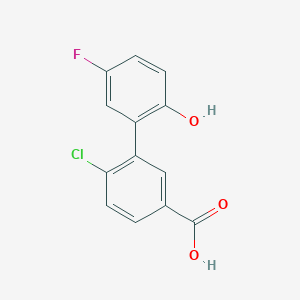
3-Fluoro-4-(3-formylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(3-formylphenyl)phenol, 95% (3F4FP) is a small molecule used in chemical synthesis and research applications. It is a member of the phenol family and has the chemical formula C9H7FO2. 3F4FP has a wide range of potential applications, including medicinal chemistry, drug development, and biochemistry.
Applications De Recherche Scientifique
3-Fluoro-4-(3-formylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis and in the preparation of fluorescent probes. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% has been used in the synthesis of aryl amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
3-Fluoro-4-(3-formylphenyl)phenol, 95% is believed to act as a proton donor, which is a type of chemical reaction in which a proton is transferred from one molecule to another. This is believed to be the mechanism by which 3-Fluoro-4-(3-formylphenyl)phenol, 95% is able to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
3-Fluoro-4-(3-formylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can help to protect cells from damage caused by free radicals. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% has been found to have antibacterial, anti-inflammatory, and anti-tumor properties. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-4-(3-formylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, it is a versatile reagent, which can be used in a variety of reactions. However, it is important to note that 3-Fluoro-4-(3-formylphenyl)phenol, 95% is a highly reactive compound, and it should be handled with caution.
Orientations Futures
There are a number of potential future directions for 3-Fluoro-4-(3-formylphenyl)phenol, 95%. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new fluorescent probes, which could be used in biochemical and physiological research. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% could be used in the development of new drugs, such as anti-cancer drugs. Finally, 3-Fluoro-4-(3-formylphenyl)phenol, 95% could be used in the development of new biocatalysts, which could be used to facilitate the synthesis of various compounds.
Méthodes De Synthèse
3-Fluoro-4-(3-formylphenyl)phenol, 95% can be synthesized in a two-step process starting from 4-chloro-3-formylphenol. In the first step, the 4-chloro-3-formylphenol is reacted with a base, such as sodium hydroxide, to form the corresponding sodium salt. In the second step, this salt is reacted with a fluorinating agent, such as N-fluoro-N-methylmorpholine, to form 3-Fluoro-4-(3-formylphenyl)phenol, 95%. This method has been found to be efficient and cost-effective.
Propriétés
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSBWPWWOCOQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680792 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-formylphenyl)phenol | |
CAS RN |
1225902-90-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














